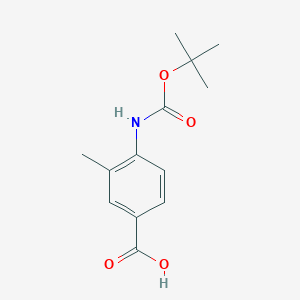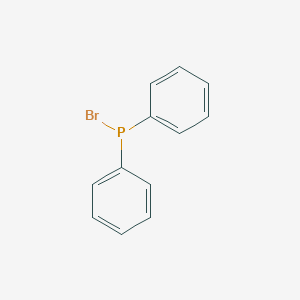
Bromodiphenylphosphine
Overview
Description
Bromodiphenylphosphine, also known as diphenylphosphinous bromide, is an organophosphorus compound with the chemical formula C12H10BrP. It is a colorless to pale yellow liquid that is used as a reagent in organic synthesis. This compound is particularly valuable in the field of organophosphorus chemistry due to its ability to form stable phosphorus-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromodiphenylphosphine can be synthesized through several methods. One common method involves the reaction of diphenylphosphine with bromine. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The general reaction is as follows:
Ph2PH+Br2→Ph2PBr+HBr
Another method involves the reaction of diphenylphosphine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is also carried out in an inert solvent under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and minimize impurities. The product is then purified through distillation or recrystallization to achieve the desired purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bromodiphenylphosphine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form diphenylphosphine oxide.
Coupling Reactions: It is commonly used as a ligand in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Stille coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to convert this compound to diphenylphosphine oxide.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in these reactions.
Major Products Formed
Diphenylphosphine Oxide: Formed through oxidation reactions.
Substituted Phosphines: Formed through nucleophilic substitution reactions.
Coupled Products: Formed through cross-coupling reactions, where this compound acts as a ligand.
Scientific Research Applications
Bromodiphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various metal-catalyzed reactions, including cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents due to its ability to form stable phosphorus-carbon bonds.
Mechanism of Action
The mechanism of action of bromodiphenylphosphine primarily involves its ability to act as a ligand in metal-catalyzed reactions. As a ligand, it coordinates with metal centers, stabilizing the metal complex and facilitating the catalytic cycle. The phosphorus atom in this compound donates electron density to the metal center, enhancing the reactivity of the metal complex. This coordination is crucial for the success of various catalytic processes, including cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Chlorodiphenylphosphine: Similar in structure but contains a chlorine atom instead of bromine.
Diphenylphosphine: Lacks the halogen atom and is less reactive in certain substitution reactions.
Triphenylphosphine: Contains an additional phenyl group, making it bulkier and affecting its coordination properties.
Uniqueness
Bromodiphenylphosphine is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chlorine and hydrogen analogs. This increased reactivity allows for a broader range of chemical transformations and applications in synthesis .
Properties
IUPAC Name |
bromo(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSMSXXOYMFIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148323 | |
| Record name | Bromodiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-65-8 | |
| Record name | Bromodiphenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromodiphenylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromodiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromodiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


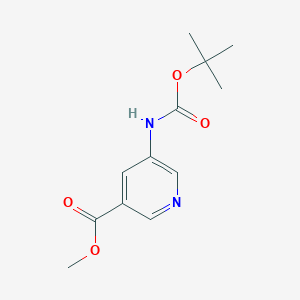

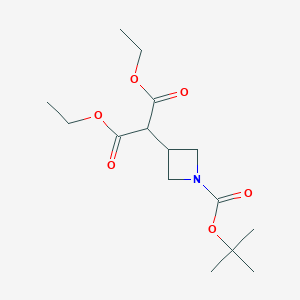
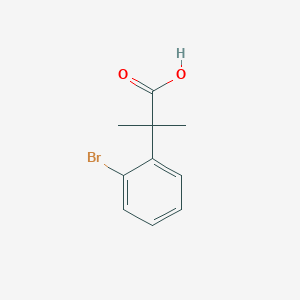
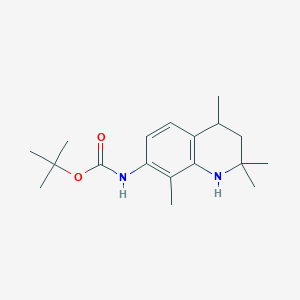
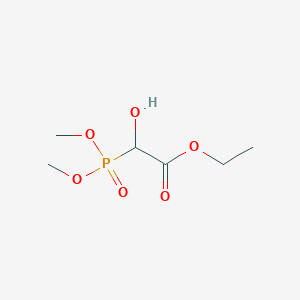
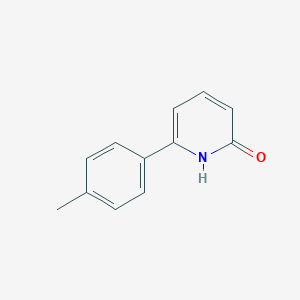


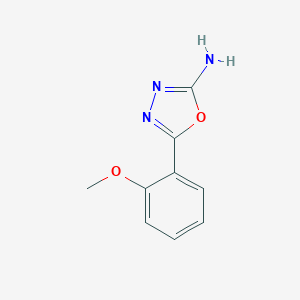
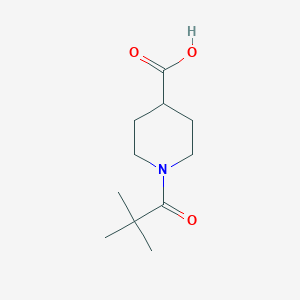
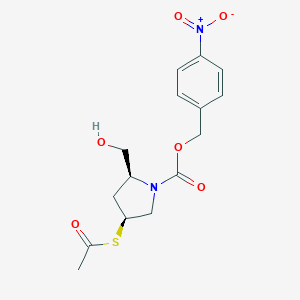
![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)
